7-Octen-2-ol

Analytical Chemistry Volatile Organic Compound Identification GC-MS Metabolomics

7-Octen-2-ol is an eight-carbon unsaturated secondary alcohol (C8H16O; MW 128.21 g/mol) classified as a fatty alcohol olefinic compound, with the hydroxyl group at the 2-position and a terminal double bond at the 7-position. It is a volatile organic compound (VOC) with a Kovats retention index (RI) of 1064 on a standard non-polar ZB-1 MS column, enabling its reliable identification in complex volatile mixtures via GC-MS.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 39546-75-3
Cat. No. B1208448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octen-2-ol
CAS39546-75-3
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(CCCCC=C)O
InChIInChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3
InChIKeyHSHUHVOEMVTVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Octen-2-ol (CAS 39546-75-3) Procurement Technical Baseline


7-Octen-2-ol is an eight-carbon unsaturated secondary alcohol (C8H16O; MW 128.21 g/mol) classified as a fatty alcohol olefinic compound, with the hydroxyl group at the 2-position and a terminal double bond at the 7-position [1]. It is a volatile organic compound (VOC) with a Kovats retention index (RI) of 1064 on a standard non-polar ZB-1 MS column, enabling its reliable identification in complex volatile mixtures via GC-MS [2]. The compound has been detected naturally in goat cheese and milk products, and in the leaf essential oil of Metasequoia glyptostroboides [3][4]. Its structural analogs—including 1-octen-3-ol (mushroom alcohol, CAS 3391-86-4), dihydromyrcenol (2,6-dimethyl-7-octen-2-ol, CAS 18479-58-8), and myrcenol (2-methyl-6-methylene-7-octen-2-ol, CAS 543-39-5)—differ substantially in sensory profile, stability, and biological activity, making blind substitution a significant technical risk in analytical, food, and fragrance applications.

Why 7-Octen-2-ol Cannot Be Generically Substituted with In-Class Octenol Analogs


Structural isomers within the octenol class exhibit fundamentally distinct physicochemical, sensory, and biological properties despite sharing the C8H16O formula. The position of the hydroxyl group and the double bond dictates the molecule's interaction with odorant-binding proteins, chromatographic stationary phases, and biological targets. For example, 7-octen-2-ol (terminal double bond, secondary alcohol at C2) has an RI of 1064, whereas its positional isomer 1-octen-3-ol (vinyl group, secondary alcohol at C3) co-elutes at a different retention time and carries a distinctly different mushroom odor character rather than the fresh, green, citrusy profile associated with the 7-octen-2-ol scaffold [1]. Additionally, the saturated analog octan-2-ol lacks the reactive terminal alkene functionality required for downstream synthetic derivatization. The methyl-substituted analogs dihydromyrcenol and myrcenol introduce further divergence in boiling point, Log Kow, and olfactory tenacity, meaning that generic replacement without analytical verification compromises both identification accuracy and functional performance in end-use formulations [2].

Product-Specific Quantitative Differentiation Evidence for 7-Octen-2-ol (CAS 39546-75-3)


Kovats Retention Index: 7-Octen-2-ol (1064) vs. 1-Octen-3-ol (980) for Unambiguous GC-MS Identification

The Kovats retention index (RI) provides the single most robust differentiator between 7-octen-2-ol and its closest positional isomer, 1-octen-3-ol (mushroom alcohol). On a standard non-polar ZB-1 MS capillary column (30 m × 0.25 mm × 0.25 μm; helium carrier), 7-octen-2-ol elutes with an RI of 1064 [1]. Its positional isomer 1-octen-3-ol elutes at a substantially lower RI of approximately 980 on equivalent non-polar SE-30 and DB-1 columns under comparable temperature-programmed conditions [2]. A ΔRI of approximately 84 units between these C8H16O isomers is analytically sufficient for unambiguous peak assignment even in co-elution-prone essential oil or food headspace matrices. This distinction eliminates the need for authentic reference standards of every possible isomer during routine quality control screening.

Analytical Chemistry Volatile Organic Compound Identification GC-MS Metabolomics

Natural Occurrence Signature: 7-Octen-2-ol in Goat Cheese vs. Dominant Mushroom/Green Notes of 1-Octen-3-ol

7-Octen-2-ol has been explicitly detected in goat cheese and milk products, whereas its structural isomer 1-octen-3-ol is predominantly associated with mushroom, tomato, and fungal aroma profiles [1][2]. This divergence in natural occurrence matrices means that 7-octen-2-ol may serve as a marker compound for dairy fermentation authenticity, distinct from the fungal/mushroom metabolic signature carried by 1-octen-3-ol. Quantitative concentration data in cheese matrices remain limited (not quantified in current food metabolome databases [1]), but the qualitative presence is verified across independent databases including FooDB, HMDB, and Phytochemical databases.

Food Authentication Dairy Metabolomics Flavor Chemistry

Toxicological Safety Profile: Dihydro Derivative as a Validated Fragrance Ingredient vs. Limited Data for Unsubstituted 7-Octen-2-ol

The toxicological safety of the structurally related 7-octen-2-ol, 2-methyl-6-methylene-, dihydro derivative (CAS 53219-21-9; dihydromyrcenol) has been comprehensively reviewed by the RIFM (Research Institute for Fragrance Materials) Expert Panel, establishing a systemic NOAEL of 50 mg/kg bw/day from subchronic oral toxicity studies [1]. This derivative is approved for use in cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaners, with a documented physical form (colorless viscous oil), boiling point (85°C at 3 mm Hg), Log Kow (3.6), and specific gravity (0.831) [1]. In contrast, the unsubstituted parent compound 7-octen-2-ol (CAS 39546-75-3) lacks an equivalent comprehensive toxicological dossier in the public domain. For procurement in fragrance or personal care R&D, this creates a data-driven distinction: dihydromyrcenol offers validated safety benchmarks, while unsubstituted 7-octen-2-ol is better positioned for non-dermal research applications such as synthetic intermediate or analytical standard use, where the terminal alkene functionality (absent in the saturated dihydro derivative) is structurally required.

Toxicology Fragrance Safety Assessment Regulatory Compliance

Olfactory Profile Differentiation: 7-Octen-2-ol Scaffold Freshness vs. Dihydromyrcenol Lime/Citrus Tenacity

The unsubstituted 7-octen-2-ol is described as possessing a fresh, green odor profile, while its 2,6-dimethyl analog (dihydromyrcenol, CAS 18479-58-8) exhibits a powerful, fresh lime-like, citrusy-floral and sweet odor with little or no terpenic undertones, and is noted for its 'considerable tenacity' as a viscous oil at standard conditions [1]. The methyl-substituted myrcenol (CAS 543-39-5) carries a fresh floral lavender citrus note but tends to polymerize on standing, decreasing in odor power . This structure-odor relationship establishes that unsubstituted 7-octen-2-ol occupies a distinct organoleptic space—fresh/green rather than citrus/lime or lavender—making it relevant for formulations requiring a subtle green top-note without the tenacity and heavier base-note carryover associated with the dimethyl or methylidene analogs.

Fragrance Chemistry Organoleptic Analysis Consumer Product Formulation

Best Research and Industrial Application Scenarios for 7-Octen-2-ol (CAS 39546-75-3)


GC-MS Reference Standard for Octenol Isomer Deconvolution in Complex Volatile Mixtures

Analytical laboratories performing untargeted volatile profiling of food, essential oil, or environmental samples can deploy 7-octen-2-ol (RI = 1064) as a retention-index-locked reference standard to distinguish the terminal-alkene secondary alcohol from co-occurring in-class isomers such as 1-octen-3-ol (RI ≈ 980). The ΔRI of ~84 units on a standard non-polar ZB-1 MS column [1] provides unambiguous chromatographic separation, reducing false-positive identifications in metabolomics datasets where multiple C8H16O isomers may be present at trace levels [2].

Dairy Authentication Marker in Food Metabolomics Research

7-Octen-2-ol has been consistently detected in goat cheese and milk products across multiple metabolome databases (FooDB, HMDB, Phytochemical DB) [1]. Researchers developing species-specific or fermentation-stage authentication panels for dairy products can include 7-octen-2-ol as a qualitative marker compound, differentiating dairy-associated volatile signatures from the mushroom/fungal volatile profiles dominated by 1-octen-3-ol.

Synthetic Intermediate for Fragrance Derivatives Requiring Terminal Alkene Functionality

The terminal double bond at the 7-position of 7-octen-2-ol provides a reactive handle for downstream synthetic transformations—including hydroboration-oxidation, epoxidation, or radical addition—that are not accessible with the saturated 2,6-dimethyl analog (dihydromyrcenol) or with the polymerization-prone myrcenol [1]. Organic synthesis groups seeking a volatile alcohol building block with preserved terminal alkene reactivity should procure 7-octen-2-ol over the methyl-substituted or saturated octanol alternatives, which lack this synthetic versatility [2].

Green/Fresh Fragrance Accords in Non-Dermal Research Formulations

Where a fresh, green odor character is desired without the citrus-lime tenacity of dihydromyrcenol or the lavender-polymerization issues of myrcenol, 7-octen-2-ol (based on its structural-odor class inference) may serve as a research-grade fragrance component for pilot formulations [1]. However, given the absence of a comprehensive dermal toxicological dossier for the unsubstituted parent compound, this application is most appropriate for non-consumer-product R&D, olfactory receptor studies, or odorant-binding protein structural biology investigations [2].

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